molecular formula C18H12F3N3S B6079325 2-(1,3-thiazol-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole

2-(1,3-thiazol-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole

Cat. No. B6079325
M. Wt: 359.4 g/mol
InChI Key: OVRQXSFOFHBAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-thiazol-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a benzimidazole derivative that contains a thiazole ring and a trifluoromethylbenzyl group. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(1,3-thiazol-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole is not fully understood. However, studies have shown that the compound inhibits the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects:
2-(1,3-thiazol-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole has been shown to exhibit several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. It has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1,3-thiazol-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole in lab experiments include its high potency, selectivity, and low toxicity. However, the compound has some limitations, such as its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the study of 2-(1,3-thiazol-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole. One potential direction is to investigate the compound's potential use in the treatment of neurodegenerative diseases. Another direction is to study the compound's mechanism of action in more detail, which may lead to the development of more potent and selective analogs. Additionally, the compound's potential use in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-(1,3-thiazol-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole has been achieved using several methods. One of the commonly used methods involves the reaction of 2-aminobenzimidazole with 3-(trifluoromethyl)benzyl bromide in the presence of a base, followed by the addition of thioamide and cyclization to form the thiazole ring. Other methods involve the use of different starting materials and reagents, but the overall process involves similar steps.

Scientific Research Applications

2-(1,3-thiazol-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-[1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3S/c19-18(20,21)13-5-3-4-12(8-13)9-24-16-7-2-1-6-14(16)23-17(24)15-10-25-11-22-15/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRQXSFOFHBAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(trifluoromethyl)benzyl)-2-(thiazol-4-yl)-1H-benzo[d]imidazole

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